molecular formula C4H14OSi2 B7823535 Tetramethyl disiloxane

Tetramethyl disiloxane

Cat. No.: B7823535
M. Wt: 134.32 g/mol
InChI Key: UHUUYVZLXJHWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a colorless, transparent liquid with a mild odor and is widely used in various chemical processes due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethyl disiloxane is typically synthesized through the careful hydrolysis of chlorodimethylsilane. The reaction involves the addition of chlorodimethylsilane to water, which results in the formation of this compound and hydrochloric acid as a byproduct . The reaction must be carefully controlled to prevent the excessive generation of hydrochloric acid, which can be hazardous.

Industrial Production Methods: In industrial settings, this compound is produced using a similar hydrolysis process but on a larger scale. The reaction is carried out in a four-neck flask equipped with a stirring device, thermometer, rectifying tower, and condensing device. The reaction temperature is maintained between 10-20°C, and the reaction mixture is balanced for 30 minutes before heating for rapid rectification and extraction .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl disiloxane primarily undergoes reduction reactions due to its hydride functionality. It is an effective reducing agent for various functional groups, including amides, nitro groups, nitriles, and aryl-chlorine bonds .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amines, silyl ethers, and other organosilicon compounds .

Mechanism of Action

The mechanism of action of tetramethyl disiloxane involves the transfer of hydride ions to the target molecule. This hydride transfer is facilitated by the presence of reactive Si-H groups in the molecular structure. The hydride ions reduce the target functional groups, resulting in the formation of the desired products . The reaction is often catalyzed by transition metals, which enhance the efficiency and selectivity of the hydride transfer .

Comparison with Similar Compounds

Tetramethyl disiloxane is unique among organosilanes due to its bifunctional nature and high reactivity. Similar compounds include:

This compound stands out due to its high reactivity, versatility, and ability to undergo a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications.

Properties

IUPAC Name

trimethyl(methylsilyloxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H14OSi2/c1-6-5-7(2,3)4/h6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUUYVZLXJHWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH2]O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14OSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetramethyl disiloxane
Reactant of Route 2
Reactant of Route 2
Tetramethyl disiloxane
Reactant of Route 3
Reactant of Route 3
Tetramethyl disiloxane
Reactant of Route 4
Reactant of Route 4
Tetramethyl disiloxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.